molecular formula C17H18BrN3O5S B4791976 N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide

N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide

Cat. No. B4791976
M. Wt: 456.3 g/mol
InChI Key: UTUKHINDYVHTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide, also known as BMS-345541, is a potent and selective inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide has been extensively studied for its potential therapeutic applications in various diseases. IKK is a key regulator of the nuclear factor-κB (NF-κB) signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival. Aberrant activation of NF-κB has been implicated in the pathogenesis of several diseases, including cancer, inflammatory bowel disease, rheumatoid arthritis, and psoriasis. N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide has been shown to inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines in vitro and in vivo. In addition, N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide has been reported to have anti-tumor activity in various cancer cell lines and animal models.

Mechanism of Action

N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide inhibits the activity of the IKK complex by binding to the ATP-binding site of IKKβ. This prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and the subsequent expression of pro-inflammatory cytokines and other target genes. N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide has been shown to be a selective inhibitor of IKKβ, with little or no effect on other kinases.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects in various in vitro and in vivo models. Inhibition of the NF-κB pathway by N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide leads to reduced expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increased expression of anti-inflammatory cytokines, such as IL-10. N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines and animal models. In addition, N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide has been reported to have immunomodulatory effects by inhibiting the differentiation and activation of T cells.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide is a potent and selective inhibitor of IKKβ, which makes it a valuable tool for studying the NF-κB signaling pathway and its role in various diseases. N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide has been extensively characterized in vitro and in vivo, and its pharmacokinetics and toxicity have been evaluated in animal models. However, N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide has some limitations for lab experiments. It has poor solubility in water and some organic solvents, which can affect its bioavailability and stability. In addition, N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide has been reported to have off-target effects on other kinases at high concentrations.

Future Directions

For N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide include:
1. Optimization of the synthesis method to improve the yield and purity of the product.
2. Evaluation of the pharmacokinetics and toxicity of N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide in humans.
3. Investigation of the efficacy of N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide in clinical trials for various diseases, including cancer, inflammatory bowel disease, rheumatoid arthritis, and psoriasis.
4. Development of more potent and selective inhibitors of IKKβ based on the structure of N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide.
5. Investigation of the off-target effects of N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide on other kinases and their potential therapeutic applications.
Conclusion:
N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide is a potent and selective inhibitor of IKKβ with potential therapeutic applications in various diseases. Its mechanism of action involves inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival. N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide has been extensively studied in vitro and in vivo, and its pharmacokinetics and toxicity have been evaluated in animal models. However, further research is needed to evaluate its efficacy and safety in clinical trials and to develop more potent and selective inhibitors of IKKβ.

properties

IUPAC Name

N-(4-bromophenyl)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O5S/c1-20(27(25,26)16-10-8-15(9-11-16)21(23)24)12-2-3-17(22)19-14-6-4-13(18)5-7-14/h4-11H,2-3,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUKHINDYVHTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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